Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is a furan-based ester derivative characterized by a 4-tert-butylphenoxy substituent at the 5-position of the furan ring. Furan-2-carboxylate derivatives have garnered attention for their roles as intermediates in organic synthesis and their bioactivity, particularly as antimycobacterial agents targeting iron acquisition pathways in Mycobacterium tuberculosis (Mtb) . The tert-butyl group in this compound likely enhances lipophilicity, influencing solubility and molecular interactions compared to derivatives with electron-withdrawing or polar substituents.
Properties
IUPAC Name |
methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)12-5-7-13(8-6-12)20-11-14-9-10-15(21-14)16(18)19-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXDVZBPGKQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenoxy group.
Scientific Research Applications
Chemistry: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound may be used to study the interactions of furan derivatives with biological systems
Industry: The compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The phenoxy and furan moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Research Findings
- Crystallography : Fluoronitrophenyl derivatives are structurally characterized via SC-XRD, revealing planar geometries and weak intermolecular interactions .
- Reactivity : Methoxymethyl groups (MMFC) enable Diels-Alder reactions over Sn-Beta zeolites, highlighting substituent-dependent reactivity .
- Biological Targeting : Electron-withdrawing groups (e.g., nitro, fluoro) enhance interactions with Mtb’s iron-regulating enzymes .
Biological Activity
Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H20O4
- Molecular Weight : 288.34 g/mol
- LogP : 4.7146 (indicating lipophilicity)
- Polar Surface Area : 36.481 Ų
- Hydrogen Bond Acceptors : 5
The compound is synthesized through the esterification of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions.
Anticancer Activity
Research has shown that derivatives of furan compounds, including this compound, exhibit promising anticancer properties. In studies involving various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells), these compounds demonstrated significant cytotoxic effects.
For instance, related compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate showed an IC50 value of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related furan derivatives have been reported as low as 1.00 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The furan moiety allows for hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially leading to altered biological responses. The presence of the phenoxy group may enhance these interactions, contributing to the compound's overall efficacy in biological systems.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
